3-Chloro-4'-nitrobenzophenone
Description
Overview of Academic Research Landscape for Substituted Benzophenones
Substituted benzophenones are a versatile class of compounds that have garnered considerable attention across various scientific disciplines. preprints.orgmdpi.com Their core structure, benzophenone (B1666685), is the simplest diaromatic ketone and serves as a fundamental building block in organic synthesis. acs.orgwikipedia.org The academic interest in these compounds stems from their diverse applications, which are largely dictated by the nature and position of the substituents on the phenyl rings.
Research into substituted benzophenones is extensive, with a significant focus on their synthesis, photochemical properties, and biological activities. acs.orgnih.govcore.ac.uk Synthetic methodologies often involve Friedel-Crafts acylation, a classic and widely used reaction for preparing benzophenones. acs.orgwikipedia.orgrsc.org The photochemical behavior of benzophenones is another major area of investigation, as they are known to be effective photosensitizers. acs.orgwikipedia.org This property has led to their use in photochemistry and as photoinitiators in polymer chemistry. acs.orgsciencemadness.org
In the realm of medicinal chemistry, substituted benzophenones are recognized for their pharmacological potential. nih.gov Various derivatives have been synthesized and evaluated for a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govroyalsocietypublishing.org The substituents on the benzophenone scaffold play a crucial role in modulating these activities. nih.gov For instance, the presence of halogen and nitro groups can significantly influence the electronic properties and reactivity of the molecule, making them key targets for synthetic modification and structure-activity relationship studies. researchgate.net
The field also explores the use of substituted benzophenones as intermediates in the synthesis of more complex molecules, including pharmaceuticals and materials for organic light-emitting diodes (OLEDs). preprints.orgmdpi.comsmolecule.com The ability to introduce a wide array of functional groups onto the benzophenone framework allows for the fine-tuning of their physical and chemical properties to suit specific applications. researchgate.netrsc.org
Historical Development and Contemporary Significance in Organic Chemistry
The history of benzophenone chemistry dates back to the 19th century, with early reports on its synthesis and reactions. acs.org The development of the Friedel-Crafts reaction was a pivotal moment, providing a straightforward method for the synthesis of benzophenones and their derivatives. acs.orgwikipedia.org Over the years, the synthetic toolbox for accessing substituted benzophenones has expanded significantly, enabling the preparation of a vast library of compounds with diverse substitution patterns.
3-Chloro-4'-nitrobenzophenone, as a specific substituted benzophenone, is a product of this synthetic evolution. Its structure, featuring a chlorine atom and a nitro group on separate phenyl rings, makes it a valuable intermediate in organic synthesis. The presence of these two distinct electron-withdrawing groups influences the reactivity of the aromatic rings and the carbonyl group.
In contemporary organic chemistry, this compound and related compounds are significant for several reasons. They serve as key starting materials for the synthesis of various heterocyclic compounds and other complex organic molecules. cymitquimica.com For example, the nitro group can be readily reduced to an amino group, which can then be further functionalized. This transformation is a common strategy in the synthesis of pharmacologically active compounds.
The chloro and nitro substituents also impact the molecule's electronic properties, which is relevant in materials science. Substituted benzophenones are being investigated for their potential in developing new materials with specific optical and electronic properties, such as those used in OLEDs. preprints.orgmdpi.com The study of how different substituents affect the properties of the benzophenone core continues to be an active area of research, contributing to a deeper understanding of structure-property relationships in organic molecules. researchgate.net
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₈ClNO₃ |
| Molecular Weight | 261.66 g/mol |
| CAS Number | 131822-44-1 |
| Density | 1.367 g/cm³ |
| Boiling Point | 432.3 °C at 760 mmHg |
Note: Some physical properties are predicted values. chemsrc.com
Synthesis of this compound
A common method for the synthesis of this compound involves the Friedel-Crafts acylation reaction. chemsrc.com This can be achieved by reacting 4-nitrobenzoyl chloride with chlorobenzene (B131634) in the presence of a Lewis acid catalyst, such as aluminum chloride. chemsrc.com
Structure
3D Structure
Properties
IUPAC Name |
(3-chlorophenyl)-(4-nitrophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO3/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(7-5-9)15(17)18/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEUNQYRHILGSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00574514 | |
| Record name | (3-Chlorophenyl)(4-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00574514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131822-44-1 | |
| Record name | (3-Chlorophenyl)(4-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00574514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 3 Chloro 4 Nitrobenzophenone and Analogues
Established Synthetic Routes
The Friedel-Crafts acylation is a cornerstone reaction in organic synthesis for forming carbon-carbon bonds and is widely employed to construct the diaryl ketone structure of benzophenones. chemguide.co.uklibretexts.org This reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. libretexts.org
A direct and common method for synthesizing asymmetrically substituted benzophenones involves the reaction of a substituted benzoyl chloride with an aromatic substrate like benzene (B151609). For instance, 3-nitro-4-chlorobenzophenone can be synthesized through the Friedel-Crafts reaction of 3-nitro-4-chlorobenzoyl chloride with benzene, catalyzed by a Lewis acid. google.com This approach strategically builds the final molecule by joining the two specifically substituted phenyl rings.
The versatility of this method is demonstrated in the synthesis of various analogues.
3-Fluoro-4-nitrobenzophenone : Prepared by the Friedel-Crafts acylation of a 3-fluoro-4-nitrobenzoyl halide with a benzene derivative. google.com
4-Chloro-4'-methoxy-3-nitrobenzophenone : Synthesized using 4-chloro-3-nitrobenzoyl chloride as the acylation reagent with an activated benzene derivative like anisole. chemicalbook.comsigmaaldrich.com
4-Methoxy-3-nitrobenzophenone : Formed through the benzoylation of 4-nitroanisole. tandfonline.com
This strategy's main advantage is its directness, where the substitution pattern of the final product is predetermined by the choice of the starting benzoyl chloride. However, a drawback of using nitro-substituted benzoyl chlorides is that they can be poor substrates for Friedel-Crafts reactions, potentially due to the detrimental complexation of the nitro group with the catalyst. asianpubs.org
The success of the Friedel-Crafts acylation heavily depends on the choice of catalyst and the reaction conditions. Aluminum chloride (AlCl₃) is a classical and frequently used Lewis acid catalyst for these reactions, often required in slight molar excess. libretexts.orggoogle.com However, the search for more efficient, selective, and environmentally benign catalytic systems is an active area of research.
Several alternative Lewis acids and catalytic systems have been explored to improve yields and simplify procedures.
Other Metal Halides : Ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and aluminum bromide (AlBr₃) are also effective catalysts. google.comcapes.gov.br
Lanthanide Trifluoromethanesulfonates : Indium triflate (In(OTf)₃) has been identified as a particularly effective catalyst for promoting Friedel-Crafts type reactions. rsc.org
Solid Acid Catalysts : To align with green chemistry principles, solid catalysts like sulfated zirconia have been successfully used, offering advantages in catalyst recovery and waste reduction. rsc.org
Ionic Liquids : Dual catalyst-solvent systems, such as those based on 1-butyl-3-methylimidazolium chloride (BmimCl) with FeCl₃, have demonstrated high catalytic activity and allow for simple product isolation and catalyst reusability. researchgate.net
Reaction conditions such as temperature, solvent, and reaction time are critical parameters that must be optimized. For example, a typical procedure might involve adding the acyl chloride to a mixture of benzene and the catalyst in the cold, followed by heating under reflux for a specific duration to complete the reaction. chemguide.co.uk The use of an excess of the aromatic reactant can sometimes serve as both the solvent and a reactant. google.com
| Catalyst System | Key Advantages | Example Application/Finding | Reference |
|---|---|---|---|
| Aluminum Chloride (AlCl₃) | Classical, widely used, effective | Preferred catalyst for synthesis of 3-fluoro-4-nitrobenzophenone compounds. google.com | google.com |
| Ferric Chloride (FeCl₃) | Moderately active, lower cost | Used for acylation of benzene and deactivated aromatics. capes.gov.br | capes.gov.br |
| Indium Triflate (In(OTf)₃) | Highly effective, promotes selectivity | Emerged as a highly effective catalyst in a study on Friedländer annulation involving 2-aminobenzophenone. rsc.org | rsc.org |
| BmimCl–FeCl₃ (Ionic Liquid) | Dual catalyst-solvent, high activity, reusable | Showed higher catalytic activity than other ionic liquids and conventional solvents, with yields up to 97%. researchgate.net | researchgate.net |
| Sulfated Zirconia | Solid acid catalyst, environmentally friendly, reusable | Found to be effective and selective for the acylation of benzene with 4-chlorobenzoyl chloride. rsc.org | rsc.org |
An alternative synthetic strategy involves introducing the nitro group onto a pre-existing, functionalized benzophenone scaffold through electrophilic aromatic substitution. This method's success hinges on the ability to control the regioselectivity of the nitration and to prevent unwanted side reactions, such as the formation of multiple nitro-substituted products.
The position of nitration on the benzophenone core is directed by the electronic effects of the substituents already present on the aromatic rings. The carbonyl group of the benzophenone is a deactivating, meta-directing group. Therefore, nitration will be directed to the meta-position on an unsubstituted ring. When substituents are present, their directing effects will compete with or reinforce that of the carbonyl group.
Activating Groups : Electron-donating groups like methoxy (B1213986) (-OCH₃) are strongly activating and ortho-, para-directing. In a compound like 3-chloro-4'-methoxybenzophenone, nitration is expected to occur on the activated, methoxy-substituted ring at a position ortho to the methoxy group (and meta to the benzoyl group), leading to products such as 3-chloro-4'-methoxy-3'-nitrobenzophenone. tandfonline.com
Deactivating Groups : Halogens like chlorine (-Cl) are deactivating yet ortho-, para-directing. In the nitration of 4-chlorobenzophenone, the chloro substituent directs the incoming nitro group, leading to 4'-Chloro-3'-nitroacetophenone when starting from 4'-chloroacetophenone.
The choice of nitrating agent can also influence selectivity. While classical mixed acid (HNO₃/H₂SO₄) is common, other reagents like N-nitrosaccharin have been developed for nitration under milder conditions, which can be beneficial when dealing with sensitive substrates. nih.gov
A significant challenge in the nitration of benzophenones is preventing over-nitration, which leads to the formation of dinitro or polysubstituted derivatives. google.com The formation of these byproducts complicates purification and reduces the yield of the desired mononitrated product.
Several strategies are employed to control the extent of nitration:
Temperature Control : Performing the nitration at low temperatures (e.g., below 5°C) is a critical parameter for minimizing side reactions and preventing over-nitration.
Stoichiometry of Nitrating Agent : Careful control over the amount of nitric acid and the strength of the reaction medium can limit the reaction to monosubstitution. Conversely, forcing conditions, such as using fuming nitric acid or oleum, can be intentionally used to produce dinitro compounds, like m,m'-dinitrobenzophenone. google.com
Reaction Time : Limiting the reaction time can also help to prevent the formation of polysubstituted products.
| Parameter | Condition for Mononitration | Condition Favoring Dinitration/Polysubstitution | Reference |
|---|---|---|---|
| Temperature | Low temperature (e.g., <5°C to 15°C) | Elevated temperatures (e.g., 65-90°C) | google.com |
| Nitrating Agent | Controlled amount of concentrated HNO₃/H₂SO₄; Milder reagents (e.g., N-nitrosaccharin) | Excess or stronger nitrating agents (e.g., 90% HNO₃, Oleum) | nih.govgoogle.com |
| Reaction Medium | Standard solvents (e.g., H₂SO₄) | Harsh conditions (e.g., Oleum with sulfur trioxide) | google.com |
Base-Mediated Reactions of Halonitrobenzenes with Aryl Acetates
Oxidant-Free Methodologies Utilizing Air
The development of oxidant-free synthetic methods is a key goal in green chemistry. Research has shown that certain reactions can utilize atmospheric air as a benign and readily available oxidant. In the context of synthesizing benzophenone derivatives, some modern catalytic systems are designed to function under aerobic conditions, where air facilitates the catalytic cycle without the need for added chemical oxidants. For instance, in some copper-catalyzed aerobic oxidative amination reactions, air acts as the sole oxidant, with water being the only byproduct. beilstein-journals.org Similarly, palladium-catalyzed oxidative Heck reactions have been developed that can proceed in the absence of traditional oxidants, with some systems using the reaction medium or the substrate itself to regenerate the catalyst. organic-chemistry.org While not directly demonstrated for the reaction of halonitrobenzenes with aryl acetates, these principles of using air as a green oxidant are being applied to a wide range of coupling reactions. beilstein-journals.org
Advanced and Emerging Synthetic Approaches
Microwave-Assisted Synthesis Techniques
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. This technique can dramatically reduce reaction times, often from hours to minutes, and improve product yields. nih.gov For the synthesis of benzophenone analogues, microwave irradiation has been successfully employed. For example, the Lewis acid-catalyzed Friedel-Crafts acylation to produce compounds like 4-methyl-4'-nitrobenzophenone (B1619061) has been shown to achieve a 68% yield in just 15 minutes under microwave conditions. This method enhances the activity of the catalyst, leading to rapid and efficient synthesis. Microwave-assisted techniques have also been applied to the synthesis of various derivatives, such as 2-(substituted acetamido)-5-nitrobenzophenone, highlighting the broad applicability of this technology in synthesizing complex benzophenone structures. lookchem.comasianpubs.org
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Method | Reaction Time | Yield | Reference |
|---|---|---|---|
| Conventional Heating | Hours | Moderate |
Continuous-Flow Reactor Methodologies for Scalable Production
Continuous-flow microreactors offer significant advantages for the scalable production of chemicals, including enhanced safety, better process control, and higher efficiency compared to traditional batch processes. beilstein-journals.orgd-nb.info This technology is particularly beneficial for reactions that are highly exothermic or involve hazardous reagents. beilstein-journals.orggoogle.com The synthesis of benzophenone derivatives has been successfully adapted to continuous-flow systems. google.comresearchgate.net One method involves the reaction of an aryl Grignard reagent with a benzoyl chloride derivative in a microreactor at room temperature, which avoids the need for cryogenic conditions often required in batch syntheses. google.com This approach not only improves safety and energy efficiency but also allows for the recycling of the solvent, making it a greener alternative. google.com The precise control over reaction parameters such as temperature and residence time in a flow reactor can lead to higher yields and purity of the final product. beilstein-journals.orgbeilstein-journals.org
Table 2: Key Parameters in Continuous-Flow Synthesis of Benzophenone Derivatives
| Parameter | Value/Range | Purpose | Reference |
|---|---|---|---|
| Reagent Concentration | 0.3-0.9 mol/L (Grignard), 0.2-0.6 mol/L (Benzoyl Chloride) | Optimize reaction stoichiometry and rate | google.com |
| Flow Rate | 0.5-2 mL/min | Control residence time and reaction completion | google.com |
Catalytic Cross-Coupling Strategies (e.g., Suzuki Coupling for related fluorinated benzophenones)
Catalytic cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. The Suzuki coupling, which typically involves the reaction of an organoboron compound with an organohalide catalyzed by a palladium complex, is a prominent example. While direct Suzuki coupling to form 3-chloro-4'-nitrobenzophenone is less common, the principles are widely applied to the synthesis of related benzophenone analogues, particularly fluorinated ones. scirp.org
For instance, a direct aroylation reaction has been developed for the synthesis of various fluorine-substituted benzophenones. scirp.org This method involves the cross-coupling of potassium aryltrifluoroborates with fluoro-substituted aroyl chlorides using a palladium catalyst system under microwave irradiation. scirp.org This process is highly efficient, producing high yields of the desired benzophenones within minutes. scirp.org The catalytic cycle generally involves oxidative addition of the aroyl chloride to the palladium(0) catalyst, followed by transmetallation with the organoboron species and subsequent reductive elimination to yield the final product. scirp.org Similar palladium-catalyzed cross-coupling strategies have been employed for the synthesis of fluorinated ethers from aryl bromides and fluorinated alcohols. acs.org Nickel-catalyzed cross-coupling reactions have also been developed for the activation of C-F bonds, allowing for the synthesis of 2-arylbenzofurans from 2-fluorobenzofurans and arylboronic acids. beilstein-journals.org
Nucleophilic Aromatic Substitution in Halonitrobenzene Precursors
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic rings, particularly those activated by electron-withdrawing groups. libretexts.orgnumberanalytics.com The presence of a nitro group, especially in the ortho or para position to a halogen, significantly activates the ring towards nucleophilic attack. doubtnut.commdpi.com This makes halonitrobenzenes excellent precursors for synthesizing various derivatives.
In the context of this compound, related structures can be synthesized via SNAr. For example, 4-chloro-3-nitrobenzophenone (B1581017) can serve as a starting material where the chlorine atom is substituted by a nucleophile. tandfonline.com The synthesis of 4-amino-3-nitrobenzophenone (B196086) can be achieved from 4-chloro-3-nitrobenzophenone. tandfonline.com The electron-withdrawing nitro and benzoyl groups facilitate the displacement of the halogen. tandfonline.com The reaction mechanism involves the formation of a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing groups. libretexts.org The subsequent loss of the halide ion restores the aromaticity and yields the substituted product. libretexts.org This strategy has been used to synthesize a variety of functionalized benzophenones by reacting halonitrobenzene precursors with different nucleophiles like amines and alkoxides. tandfonline.comresearchgate.net
Green Chemistry and Sustainable Synthesis Principles
In recent years, the principles of green chemistry have become a driving force in synthetic organic chemistry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. imist.marsc.org The synthesis of this compound and its analogs is increasingly benefiting from these sustainable approaches.
Solvent-Free Reaction Conditions (e.g., ball milling)
A significant advancement in green synthesis is the adoption of solvent-free reaction conditions, with mechanochemistry, particularly ball milling, emerging as a powerful technique. acs.orgacs.org This method involves the grinding of reactants together in a specialized mill, often in the absence of any solvent. rsc.orgresearchgate.net The mechanical energy input can initiate and sustain chemical reactions, leading to high yields and reduced waste. acs.orgrsc.org
For instance, the synthesis of benzophenone derivatives can be achieved under solvent-free conditions. While direct ball milling synthesis of this compound is not extensively documented in the provided results, the successful application of this technique for related compounds underscores its potential. For example, the synthesis of benzophenone oxime from benzophenone has been demonstrated using ball milling at elevated temperatures. researchgate.net Furthermore, the oxidation of alcohols to carbonyl compounds, a key transformation in many synthetic routes, has been efficiently carried out using 2-iodoxybenzoic acid (IBX) under solvent-free ball milling conditions. rsc.org These examples highlight the feasibility of adapting mechanochemical methods to the synthesis of complex benzophenones, thereby eliminating the need for large volumes of potentially hazardous organic solvents.
Elimination of Transition Metal Catalysts
Traditional cross-coupling reactions for the synthesis of diaryl ketones often rely on transition metal catalysts, such as palladium or copper. While effective, these metals can be toxic and costly, and their removal from the final product can be challenging. Consequently, there is a growing interest in developing transition-metal-free synthetic routes. scispace.comwhiterose.ac.uk
One promising approach involves the aerobic oxidative acylation of nitroarenes with arylacetic esters under mild, metal-free conditions. scispace.com This method utilizes air as the oxidant, avoiding the need for strong and expensive chemical oxidants. scispace.com A patented method describes the preparation of 4-nitrobenzophenone (B109985) type compounds by reacting 4-chloronitrobenzene with an aryl acetate (B1210297) in the presence of a base and air, completely avoiding the use of transition metal catalysts. scispace.com This strategy is significant for the industrialized production of nitroaromatic acylation products due to its simplicity and the absence of heavy metal ion residues. scispace.com While this specific example focuses on 4-nitrobenzophenone, the underlying principle of transition-metal-free aroylation of nitroarenes offers a viable and sustainable alternative for the synthesis of this compound.
Synthesis of Key Precursors and Intermediates
The efficient synthesis of this compound is heavily reliant on the availability and purity of its precursors. Key intermediates include substituted benzoyl chlorides and benzoic acid derivatives.
Preparation of Nitrobenzoyl Chlorides
Nitrobenzoyl chlorides are crucial reagents for Friedel-Crafts acylation reactions to form benzophenones. The preparation of these acid chlorides from their corresponding nitrobenzoic acids is a well-established process. Common chlorinating agents include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and phosphorus oxychloride. orgsyn.orgprepchem.com
The reaction of p-nitrobenzoic acid with thionyl chloride, often with refluxing, is a widely used method to produce p-nitrobenzoyl chloride in high yields. orgsyn.orgprepchem.com Similarly, m-nitrobenzoyl chloride can be prepared by heating m-nitrobenzoic acid with an excess of thionyl chloride. orgsyn.org The use of phosphorus pentachloride is another effective method, though the purity of the reagents can significantly impact the yield. orgsyn.orgprepchem.com For instance, reacting p-nitrobenzoic acid with pure phosphorus pentachloride can result in yields of 85–90%. orgsyn.org
Table 1: Reagents for the Synthesis of Nitrobenzoyl Chlorides
| Starting Material | Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| p-Nitrobenzoic acid | Thionyl chloride | Reflux | p-Nitrobenzoyl chloride | Excellent | orgsyn.org |
| p-Nitrobenzoic acid | Phosphorus pentachloride | Heating on a water bath | p-Nitrobenzoyl chloride | 90% | prepchem.com |
| m-Nitrobenzoic acid | Thionyl chloride | Reflux for 6 hours | m-Nitrobenzoyl chloride | Not specified | |
| m-Nitrobenzoic acid | Thionyl chloride | Heated on a steam bath for 3 hours | m-Nitrobenzoyl chloride | 90-98% | orgsyn.org |
Synthesis of Chloro- and Nitro-Substituted Benzoic Acid Derivatives
Chloro- and nitro-substituted benzoic acids are fundamental building blocks in organic synthesis, serving as precursors for a wide array of valuable compounds, including pharmaceuticals and agrochemicals. mdpi.compreprints.org The synthesis of these derivatives can be achieved through various methods, including electrophilic aromatic substitution and nucleophilic aromatic substitution.
For example, 2-chloro-4-fluoro-5-nitrobenzoic acid can be prepared via the nitration of 2-chloro-4-fluorobenzotrichloride (B1592118) followed by hydrolysis. googleapis.com This process highlights a route to introduce both chloro and nitro substituents onto a benzoic acid framework. Another important reaction is the copper-catalyzed amination of chlorobenzoic acids, which can be used to produce N-aryl anthranilic acid derivatives. nih.gov While this reaction introduces an amino group, it demonstrates a strategy for modifying chloro-substituted benzoic acids.
The synthesis of chloro-substituted benzoic acids themselves can be achieved through methods like the ortholithiation of unprotected benzoic acids, followed by quenching with an electrophile. researchgate.net This allows for the regioselective introduction of a chlorine atom. Chloro-substituted benzoic acids are versatile intermediates; for instance, 2-chlorobenzoic acid is a precursor in the synthesis of the non-steroidal anti-inflammatory drug, diclofenac. mdpi.com
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-Nitrobenzophenone |
| Benzophenone |
| Benzophenone oxime |
| p-Nitrobenzoyl chloride |
| m-Nitrobenzoyl chloride |
| 2-Nitrobenzoyl chloride |
| p-Nitrobenzoic acid |
| m-Nitrobenzoic acid |
| 2-Nitrobenzoic acid |
| Thionyl chloride |
| Phosphorus pentachloride |
| Phosphorus oxychloride |
| 2-Iodoxybenzoic acid (IBX) |
| 4-Chloronitrobenzene |
| 2-Chloro-4-fluoro-5-nitrobenzoic acid |
| 2-Chloro-4-fluorobenzotrichloride |
| 2-Chlorobenzoic acid |
| Diclofenac |
| N-aryl anthranilic acid |
| Palladium |
Mechanistic Investigations of 3 Chloro 4 Nitrobenzophenone Reactivity
Studies on Aromatic Substitution Reaction Pathways
Aromatic substitution reactions are fundamental to the functionalization of 3-Chloro-4'-nitrobenzophenone. The presence of a chlorine atom, a nitro group, and a benzoyl group on the aromatic rings dictates the regioselectivity and reaction mechanisms.
Electrophilic aromatic substitution (EAS) on the substituted rings of this compound is heavily influenced by the deactivating nature of its existing substituents. numberanalytics.com The benzoyl group, being a meta-director, and the nitro group, also a meta-director, significantly reduce the electron density of their respective aromatic rings, thereby deactivating them towards electrophilic attack. numberanalytics.comyoutube.com The chlorine atom on the other ring is also a deactivating group, although it directs incoming electrophiles to the ortho and para positions. libretexts.org
When considering further substitution on the ring bearing the chloro and nitro groups, the directing effects of these substituents are crucial. The nitro group is a strong deactivating meta-director, while the chloro group is a deactivating ortho-, para-director. youtube.comlibretexts.org In such cases of disubstituted benzene (B151609) rings, the combined effects of the substituents determine the position of further substitution. msu.edu
The deactivating nature of these groups stems from their electron-withdrawing properties. The nitro and benzoyl groups withdraw electron density through both inductive and resonance effects, creating partial positive charges on the aromatic ring, which is unfavorable for attack by an electrophile. libretexts.org Halogens like chlorine deactivate the ring primarily through their inductive effect. libretexts.org Consequently, reactions involving electrophilic attack on either ring of this compound are generally slower compared to unsubstituted benzene. libretexts.org
Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent | Type | Directing Effect |
| -Cl | Deactivating | Ortho, Para |
| -NO₂ | Deactivating | Meta |
| -C(=O)Ph | Deactivating | Meta |
Nucleophilic aromatic substitution (SNA) is a more favorable pathway for this compound, particularly on the ring bearing the chloro and nitro groups. The presence of strong electron-withdrawing groups, such as the nitro group, ortho or para to the leaving group (the chlorine atom), is a key requirement for this reaction to proceed via the addition-elimination mechanism. chemistrysteps.comlibretexts.orglumenlearning.com
The mechanism involves the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.orglibretexts.org The negative charge of this intermediate is delocalized, with the nitro group playing a crucial role in its stabilization. philadelphia.edu.jo In the subsequent step, the leaving group is eliminated, restoring the aromaticity of the ring. chemistrysteps.com
The selective displacement of the chlorine atom is highly favored due to the activating effect of the para-nitro group. This has been demonstrated in reactions where the chlorine atom is replaced by various nucleophiles. For instance, the reaction of 4-chloro-3-nitrobenzophenone (B1581017) with ammonia (B1221849) or alkylamines leads to the corresponding amino derivatives. ncl.res.in Similarly, treatment with sodium hydroxide (B78521) can yield the corresponding phenol. philadelphia.edu.jo
In some cases, particularly with very strong bases, an elimination-addition mechanism involving a benzyne (B1209423) intermediate can occur, although this is less common for substrates activated by electron-withdrawing groups. chemistrysteps.com Another potential mechanism is the radical-nucleophilic substitution (SRN1), which may be initiated thermally or photochemically. whiterose.ac.uk
Table 2: Factors Influencing Nucleophilic Aromatic Substitution
| Factor | Influence |
| Electron-withdrawing group (-NO₂) at para position | Activates the ring towards nucleophilic attack and stabilizes the Meisenheimer complex. chemistrysteps.comlumenlearning.comlibretexts.org |
| Leaving group (-Cl) | Displaced by the incoming nucleophile. |
| Nucleophile | A variety of charged and neutral nucleophiles can be used, such as -OH, -OR, -SR, and NH₃. chemistrysteps.com |
Electrophilic Aromatic Substitution Regioselectivity and Deactivating Effects
Mechanistic Aspects of Reduction Reactions
The reduction of the nitro group in this compound is a common and important transformation, often leading to the corresponding amine, which is a valuable synthetic intermediate.
Catalytic hydrogenation is a widely used method for the reduction of nitroarenes. google.com The process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum (Pt), or Raney nickel, in the presence of hydrogen gas. google.com The reaction proceeds through a series of intermediates. researchgate.net
The generally accepted mechanism for the hydrogenation of nitro compounds involves the initial reduction of the nitro group to a nitroso group, followed by further reduction to a hydroxylamine, and finally to the amine. researchgate.netresearchgate.net The specific pathway can be influenced by the catalyst, solvent, and reaction conditions. unimi.it For instance, the choice of catalyst can influence the selectivity of the reduction, especially when other reducible functional groups are present. unimi.it In some cases, condensation reactions between intermediates can lead to the formation of azoxy and azo compounds. researchgate.net
While catalytic hydrogenation is prevalent, metal-free reduction methods also exist. These can involve reagents like sodium hydrosulfite, or tin or iron in the presence of acid. google.com These reactions also proceed through a stepwise reduction of the nitro group. The use of such methods can be advantageous in situations where metal catalysts might be incompatible with other functional groups in the molecule or to avoid metal contamination in the final product.
Catalytic Hydrogenation Pathways for Nitro Group Transformation
Photochemical Transformation Mechanisms
The presence of the benzophenone (B1666685) and nitroaromatic chromophores in this compound suggests a rich and complex photochemistry. Photochemical reactions can initiate transformations that are not readily achieved through thermal methods.
Mechanistic studies suggest that under certain conditions, photochemical excitation can facilitate electron transfer, which could initiate a radical-nucleophilic substitution (SRN1) reaction. whiterose.ac.uk This is particularly relevant for the substitution of the aryl halide. The formation of charge-transfer complexes (CTCs) between the substrate and another reagent can be a key step, where light absorption by the CTC initiates the electron transfer process. whiterose.ac.uk Irradiating the reaction mixture with light of an appropriate wavelength can significantly accelerate such reactions compared to the thermal process. whiterose.ac.uk
The Pschorr cyclization, a reaction involving the decomposition of a diazonium salt, has been studied mechanistically, with results suggesting a radical process in copper-catalyzed reactions. cdnsciencepub.com While not a direct photochemical transformation of this compound itself, it provides insight into radical-mediated cyclizations of related structures, which could potentially be initiated photochemically.
Photoreduction Processes and Quantum Efficiencies (e.g., to benzopinacols)
The photoreduction of benzophenones is a well-studied photochemical reaction that typically proceeds through the abstraction of a hydrogen atom by the excited triplet state of the ketone. youtube.com This process, when carried out in a hydrogen-donating solvent like isopropanol, often leads to the formation of a ketyl radical. Subsequent dimerization of these ketyl radicals results in the formation of a benzopinacol (B1666686). youtube.com
For substituted benzophenones, the efficiency and pathway of photoreduction are highly dependent on the nature and position of the substituents on the aromatic rings. rsc.org In the case of this compound, the presence of both a chloro and a nitro group significantly influences its photochemical behavior. The nitro group, particularly at the para position, is known to have a profound effect on the excited state properties of aromatic ketones. researchgate.netresearchgate.netrsc.org
Studies on related compounds, such as p-nitroacetophenone, have shown that irradiation in a hydrogen-donating solvent like 2-propanol does not lead to the simple photoreduction product but instead results in the formation of products like 4,4'-diacetylazoxybenzene. researchgate.netresearchgate.netrsc.org This suggests that the nitro group itself can undergo reduction, leading to a different reaction pathway than the typical benzophenone photoreduction. The reaction is believed to proceed via the triplet state, leading to the formation of a hydroxyamino intermediate, which is then further reduced or oxidized to various products. researchgate.net
The quantum yield of photoreduction, which is a measure of the efficiency of the photochemical process, is also heavily influenced by substituents. For unsubstituted benzophenone, the quantum yield of photoreduction can be high, but for derivatives with deactivating groups, this efficiency can be significantly reduced. cdnsciencepub.com The presence of electron-withdrawing groups can alter the energy levels and character of the lowest excited triplet state, changing it from a reactive n-π* state to a less reactive π-π* or charge-transfer (C-T) state. rsc.org Specifically for nitro-substituted benzophenones, the low-lying charge-transfer state often leads to very low quantum yields for hydrogen abstraction.
Mechanisms of Photoinitiation in Polymerization
Benzophenone and its derivatives are widely used as Type II photoinitiators in free-radical polymerization. acs.orgnih.govdergipark.org.tr This process involves the benzophenone molecule absorbing light and being promoted to an excited triplet state. In this state, it can abstract a hydrogen atom from a co-initiator, typically an amine or a thiol, to form a ketyl radical and a radical derived from the co-initiator. acs.orggoogle.com The latter radical is usually the one that initiates the polymerization of monomers. acs.org
The efficiency of a benzophenone derivative as a photoinitiator is dependent on the nature of its substituents. mdpi.com For this compound, the chloro and nitro groups play a crucial role. Benzophenone derivatives are often used in UV-curable coatings, inks, and adhesives. indiamart.com The general mechanism for a Type II photoinitiator like benzophenone is a bimolecular process, which can sometimes be slower than the unimolecular cleavage of Type I photoinitiators. acs.orgnih.gov These systems are also susceptible to quenching by oxygen or certain monomers. acs.org
While specific studies on this compound as a photoinitiator are not detailed in the provided search results, the general principles of substituted benzophenones can be applied. The presence of substituents can modify the absorption spectrum and the energy of the excited states. googleapis.com For effective photoinitiation, the absorption bands of the initiator must overlap with the emission spectrum of the light source. sigmaaldrich.com The introduction of a nitro group can sometimes lead to different photochemical pathways that may compete with the desired photoinitiation process, potentially reducing its efficiency.
| Photoinitiator Type | Mechanism | Example | Key Features |
| Type I | Unimolecular (α-cleavage) | Trimethylbenzoyl-diphenylphosphine oxide | Undergoes cleavage to form two radical fragments upon irradiation. nih.gov |
| Type II | Bimolecular (H-abstraction) | Benzophenone/amine | Excited state initiator abstracts a hydrogen from a co-initiator to form radicals. acs.orgdergipark.org.tr |
Radical-Nucleophilic Substitution (SRN1) Pathways in Related Reactions
The SRN1 (Substitution Radical-Nucleophilic Unimolecular) reaction is a multi-step process involving radical and radical-anion intermediates. wikipedia.org This pathway allows for the substitution of a leaving group on an aromatic ring by a nucleophile without the need for strong electron-withdrawing activating groups, which are typically required for traditional nucleophilic aromatic substitution (SNAr). wikipedia.orgdalalinstitute.com The general mechanism involves the transfer of an electron to the substrate to form a radical anion, which then expels the leaving group to form an aryl radical. This radical then reacts with the nucleophile to create a new radical anion, which propagates the chain reaction. wikipedia.org
Nitroarenes can undergo SRN1 reactions. chemrxiv.org It has been proposed that unactivated nitroarenes can be substituted via an electron-catalyzed SRN1 chain mechanism. chemrxiv.orgwhiterose.ac.uk This process is initiated by the formation of a nitroarene radical anion, which can fragment to generate an aryl radical. chemrxiv.org
In the context of this compound, the presence of both a chloro and a nitro group on the benzophenone framework makes it a potential substrate for SRN1 reactions. While the nitro group is electron-withdrawing, the SRN1 pathway provides an alternative to the SNAr mechanism. Reactions of related compounds, such as 2-substituted-2-nitropropanes, with nucleophiles like thiolates have been shown to proceed via an SRN1 mechanism. researchgate.net The reaction of phenylacetonitrile (B145931) with 3-chloro-4-nitrobenzophenone has been reported to result in the displacement of the nitro group. vdoc.pub
The key steps in a typical SRN1 mechanism are:
Initiation: Formation of a radical anion from the aryl halide. dalalinstitute.com
Propagation:
The radical anion fragments into an aryl radical and a halide anion. wikipedia.org
The aryl radical reacts with the nucleophile to form a new radical anion. wikipedia.org
The new radical anion transfers an electron to another molecule of the aryl halide, forming the product and regenerating the initial radical anion. wikipedia.org
Termination: Side reactions that consume the radical intermediates, such as hydrogen abstraction. wikipedia.orgwhiterose.ac.uk
Investigations into Substituent Effects on Photochemistry (e.g., 'p-nitro effect')
Substituent effects play a critical role in the photochemistry of benzophenones, influencing their absorption spectra, the nature of their excited states, and their reactivity. rsc.orgcdnsciencepub.com The "p-nitro effect" is a significant example of this. The introduction of a nitro group at the para-position of a benzophenone can dramatically alter its photochemical behavior.
In unsubstituted benzophenone, the lowest excited triplet state is typically of n-π* character, which is highly reactive in hydrogen abstraction reactions. rsc.org However, electron-donating or electron-withdrawing substituents can change the relative energies of the excited states. A p-nitro group, being strongly electron-withdrawing, tends to lower the energy of the π-π* and charge-transfer (C-T) states. rsc.org This often results in a C-T state being the lowest excited triplet state, which is significantly less reactive in hydrogen abstraction than an n-π* state. rsc.org
Studies on p-nitroacetophenone, an analogue of the nitro-substituted ring of this compound, show that its photochemistry is dominated by reactions of the nitro group rather than the carbonyl group. researchgate.netresearchgate.netrsc.org Irradiation leads to reduction products of the nitro group, such as azoxybenzenes. researchgate.netresearchgate.netrsc.org This is in stark contrast to the photoreduction of benzophenone to benzopinacol. youtube.com
The substituent effect on the photochemistry of benzophenones can be summarized as follows:
Electron-donating groups (e.g., -OCH3, -NH2): Can also lead to a low-lying C-T state, reducing reactivity in non-polar solvents but can have different effects in polar solvents. rsc.org
Electron-withdrawing groups (e.g., -NO2): Generally decrease the quantum yield of photoreduction by promoting a less reactive C-T or π-π* lowest triplet state.
Halogens (e.g., -Cl): The effect of halogens is more complex and can influence intersystem crossing rates.
Catalytic Reaction Mechanisms
Role of Lewis Acid Catalysis in Acylation Reactions
The synthesis of this compound is typically achieved through a Friedel-Crafts acylation reaction. google.com This class of reactions involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. google.comrsc.orgwikipedia.org The Lewis acid plays a crucial role in activating the acylating agent, making it a more potent electrophile. iitk.ac.in
In the synthesis of this compound, a common route involves the reaction of nitrobenzene (B124822) with 3-chlorobenzoyl chloride. The Lewis acid, such as aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of the 3-chlorobenzoyl chloride. iitk.ac.in This coordination polarizes the carbon-chlorine bond, facilitating the formation of an acylium ion or a highly reactive acylium ion-Lewis acid complex. This electrophilic species then attacks the electron-rich nitrobenzene ring, followed by the loss of a proton to restore aromaticity and yield the final product.
Due to the formation of a stable complex between the product ketone and the Lewis acid, a stoichiometric amount or even a slight excess of the catalyst is often required. google.comwikipedia.org The reaction is typically completed by an aqueous workup to decompose this complex and isolate the desired benzophenone derivative. wikipedia.org
| Lewis Acid Catalyst | Role in Friedel-Crafts Acylation | Common Examples |
| Aluminum chloride (AlCl₃) | Forms a complex with the acyl halide, generating a highly electrophilic acylium ion. iitk.ac.in | Synthesis of various benzophenones. google.comgoogle.com |
| Ferric chloride (FeCl₃) | Acts as a catalyst, often used in ionic liquids to improve reaction efficiency. researchgate.net | Acylation of benzene and substituted benzenes. researchgate.net |
| Other Lewis Acids | Includes BF₃, TiCl₄, SnCl₄, which can also be effective catalysts. rsc.org | Used in various Friedel-Crafts alkylation and acylation reactions. rsc.org |
The choice of Lewis acid and reaction conditions can influence the yield and selectivity of the acylation reaction. For instance, using ionic liquids based on Lewis acids like FeCl₃ has been shown to be a highly efficient method for the synthesis of benzophenone derivatives, offering advantages such as high yields, short reaction times, and reusability of the catalyst system. researchgate.net
Mechanistic Insights into Transition Metal-Catalyzed Transformations
While the primary synthesis of this compound relies on Lewis acid catalysis, transition metals can be employed in subsequent transformations of this molecule. The chloro and nitro groups present in this compound are functional handles that can participate in various transition metal-catalyzed cross-coupling reactions.
Although specific examples detailing the transition metal-catalyzed transformations of this compound were not prevalent in the search results, the reactivity of the aryl chloride and nitroarene moieties is well-established in organic synthesis. For example, the chlorine atom can be substituted through reactions like the Suzuki-Miyaura, Stille, or Buchwald-Hartwig amination reactions, which are catalyzed by palladium complexes. These reactions involve a catalytic cycle that typically includes oxidative addition of the aryl halide to the low-valent metal center, transmetalation (for Suzuki and Stille) or coordination of the amine (for Buchwald-Hartwig), and reductive elimination to form the product and regenerate the catalyst.
The nitro group can also influence or participate in transition metal-catalyzed processes. In some cases, the nitro group itself can be transformed. For instance, nitroarenes can be reduced to anilines using various transition metal catalysts. There is also evidence that the photoreduction of Pd(II) can be involved in the photoacceleration of coupling reactions, with nitrobenzophenone potentially playing a role in the reaction mechanism. researchgate.net
Advanced Research Applications of 3 Chloro 4 Nitrobenzophenone
Contributions to Polymer and Materials Science
In the realm of materials science, the benzophenone (B1666685) scaffold is well-regarded for its interaction with ultraviolet (UV) light. Derivatives like 3-Chloro-4'-nitrobenzophenone are explored for their potential to enhance and functionalize polymeric materials.
Benzophenones are a well-established class of photoinitiators, which are molecules that generate reactive species (such as free radicals) upon exposure to light, typically UV radiation. indiamart.com These reactive species initiate polymerization reactions, converting liquid monomers into solid polymers, a process crucial for producing coatings, adhesives, and inks. indiamart.com The general mechanism involves the benzophenone molecule absorbing a photon and transitioning to an excited triplet state. This excited molecule can then abstract a hydrogen atom from a suitable donor (a co-initiator, often an amine), generating free radicals that start the polymerization chain reaction.
The degradation of polymers by sunlight is a significant challenge, causing materials to lose their strength, change color, and become brittle. Chemical UV absorbers are additives that protect materials by absorbing damaging UV radiation and dissipating it as harmless heat, often through reversible intramolecular proton transfer. uvabsorber.commpi.eu Benzophenones are a major class of such UV absorbers, valued for their ability to protect a wide range of polymers, including plastics, adhesives, and elastomers. uvabsorber.comsarex.com
The effectiveness of a UV absorber depends on its chemical structure, which dictates its absorption spectrum and compatibility with the polymer matrix. Research in this area involves developing new absorbers and incorporating them into polymers to create materials with enhanced durability. While many types of UV absorbers exist, benzophenones are particularly noted for their strong absorption in the UV-B region. uvabsorber.com
Table 1: Major Classes of Chemical UV Absorbers for Polymers
| Class of UV Absorber | General Function |
|---|---|
| Benzophenones | Absorb UV radiation and dissipate it as heat; effective for protecting plastics and coatings. uvabsorber.commpi.eu |
| Benzotriazoles | A high-performance class of UV absorbers used widely in plastics and coatings to prevent weathering. uvabsorber.commpi.eu |
| Triazines | Considered among the best chemical UV absorbers, offering high performance and durability in various applications. uvabsorber.comsarex.com |
| Benzoates | Used to protect polymers from the damaging effects of outdoor weathering. uvabsorber.com |
This table is generated based on data from multiple sources. uvabsorber.commpi.eusarex.com
Beyond bulk protection, this compound and its derivatives are investigated as components in the synthesis of functional polymeric materials. In this context, the benzophenone moiety is not just a simple additive but is chemically integrated into the polymer backbone or as a side chain to impart specific functions.
One key application is the creation of polymer-supported reagents. For example, a derivative, polymer-bound 4-hydroxy-3-nitrobenzophenone, has been developed as a useful acylating reagent for peptide synthesis. acs.org This approach combines the reactivity of the small molecule with the ease of handling and separation of a solid polymer support, simplifying purification processes. researcher.life Another advanced application is the synthesis of polymeric photoinitiators. By creating a polymer that already contains the benzophenone structure, issues related to the migration and volatility of small-molecule initiators can be overcome, which is particularly important in applications like food packaging and biomedical devices. google.com
Research into UV-Absorbing Polymers and Coatings
Strategic Role as a Synthetic Intermediate
The specific substitution pattern of this compound makes it a highly valuable intermediate in organic synthesis. The chloro and nitro groups are versatile functional handles that can be transformed into a wide array of other groups, providing pathways to more complex molecular architectures.
This compound serves as a foundational building block for constructing larger, more complex molecules, particularly in the pharmaceutical and agrochemical industries. The nitro group is readily reduced to an amino group, which is a key transformation in the synthesis of many biologically active compounds. ncl.res.inntu.ac.uk The chlorine atom can be replaced through nucleophilic aromatic substitution reactions, allowing for the introduction of various other functionalities.
The strategic value of substituted benzophenones is well-established. For instance, the closely related compound (4-Chloro-3-nitrophenyl)(4-fluorophenyl)methanone is a key intermediate in the manufacture of Flubendazole, an anthelmintic (anti-worm) medication. ganeshremedies.com Similarly, 3-nitro-4-chlorobenzophenone is an important intermediate for preparing compounds that can act as kinase inhibitors or regulate glucocorticoid receptor function. google.com
Table 2: Examples of Substituted Benzophenones as Synthetic Intermediates
| Benzophenone Intermediate | Resulting Complex Molecule/Class | Application Area |
|---|---|---|
| (4-Chloro-3-nitrophenyl)(4-fluorophenyl)methanone ganeshremedies.com | Flubendazole | Pharmaceutical (Anthelmintic) |
| 3-Nitro-4-chlorobenzophenone google.com | Kinase Inhibitors | Pharmaceutical |
| 4-Amino-3-nitrobenzophenone (B196086) ncl.res.in | Mebendazole | Pharmaceutical (Anthelmintic) |
This table highlights the role of various nitro-substituted benzophenones as precursors in the synthesis of important commercial products. ncl.res.inganeshremedies.comgoogle.com
A significant application of this compound is in the synthesis of heterocyclic compounds. Following the reduction of its nitro group to form an aminobenzophenone, the resulting molecule becomes a powerful synthon for building various ring systems that are prevalent in medicinal chemistry. asianpubs.org
Fluorenones: 2-Aminobenzophenones are valuable starting materials for synthesizing fluorenones. asianpubs.orgresearchgate.net The synthesis typically involves an intramolecular cyclization reaction, such as the Pschorr cyclization, to form the fused, five-membered ring characteristic of the fluorenone core. cdnsciencepub.com
Acridines: The acridine (B1665455) scaffold is another important heterocyclic system accessible from aminobenzophenone precursors. asianpubs.orgresearchgate.net These compounds are known for their biological activities, including their ability to intercalate with DNA. niscpr.res.inresearchgate.net Specific synthetic routes, for example, use 2-amino-5-nitro-benzophenone to construct complex, nitro-substituted indolo[3,2-c]acridines. niscpr.res.in
Quinazolines: Quinazolines, which are bicyclic heterocycles containing two nitrogen atoms, are widely used in drug development. mdpi.comresearchgate.net 2-Aminobenzophenones are frequently employed as key building blocks for the synthesis of this important class of compounds. asianpubs.orgresearchgate.net The synthesis often involves reacting the aminobenzophenone with a source of carbon and nitrogen to form the second ring.
The versatility of the aminobenzophenone intermediate, derived directly from this compound, makes it a cornerstone for accessing a rich diversity of complex heterocyclic structures for further investigation in drug discovery and materials science.
Intermediate in Agrochemical and Dye Synthesis
Utilization in Advanced Analytical Chemistry Methodologies
This compound and its related derivatives are utilized as calibrants and analytical standards in various advanced spectrometric and chromatographic methods. The availability of pure, well-characterized reference materials is fundamental to the accuracy and validation of analytical techniques used to detect and quantify trace amounts of substances in complex mixtures. caymanchem.com
In analytical chemistry, particularly for environmental and food safety analysis, methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are employed to identify contaminants. mdpi.comrevistadechimie.rojfda-online.com To ensure the data is accurate, these instruments must be calibrated. This is achieved by analyzing solutions containing a known concentration of a reference standard, such as this compound. By plotting the instrument's response against a series of known concentrations, a calibration curve is generated. revistadechimie.ro This curve is then used to determine the concentration of the same compound (or structurally related compounds) in unknown samples.
Benzophenone derivatives are often monitored as potential contaminants migrating from food packaging. mdpi.comjfda-online.com Analytical method validation studies for these compounds report key performance metrics derived from the use of standards.
Table 1: Performance Characteristics of Analytical Methods Using Benzophenone Derivative Standards
| Parameter | Reported Performance | Analytical Technique | Reference |
|---|---|---|---|
| Linearity | Correlation coefficients (R²) > 0.998 | LC-MS/MS | revistadechimie.ro |
| Concentration Range | 1 µg/L to 100 µg/L | LC-MS/MS | revistadechimie.ro |
| Limit of Detection (LOD) | 0.001 to 0.122 ng/g | UHPLC-MS/MS | nih.govjfda-online.com |
| Precision (RSD) | 1.4% to 23.9% | UHPLC-MS/MS | nih.govjfda-online.com |
Furthermore, spectral databases like the NIST WebBook contain characteristic data for this compound, including its mass spectrum and infrared (IR) spectrum. nist.gov This information is crucial for its unequivocal identification when used as a standard or when detected in samples. The compound is commercially available as an analytical standard, confirming its role in research and quality control laboratories. caymanchem.comscbt.com
Mentioned Compounds
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| 3-Chloro-4'-aminobenzophenone |
| This compound |
| (4-Chloro-3-nitrophenyl)(4-fluorophenyl)methanone |
| 2'-Chloro,2-Amino,5-Nitrobenzophenone |
| 4-hydroxy-3-nitrobenzophenone |
| Azo Dyes |
| Flubendazole |
Computational and Theoretical Chemistry Studies of 3 Chloro 4 Nitrobenzophenone
Predictive Spectroscopy and Thermodynamic Property Modeling
Computational methods are invaluable for predicting and interpreting the spectroscopic and thermodynamic properties of molecules like 3-chloro-4'-nitrobenzophenone.
Theoretical Vibrational Spectra and Frequency Assignments
Theoretical vibrational spectra (Infrared and Raman) are calculated using quantum chemical methods, typically DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)). These calculations provide the harmonic vibrational frequencies corresponding to the normal modes of the molecule. Since theoretical frequencies are often systematically higher than experimental ones, they are typically scaled using empirical factors to improve agreement with experimental data.
A detailed assignment of these frequencies to specific molecular motions (e.g., C-H stretching, C=O stretching, NO₂ symmetric and asymmetric stretching, C-Cl stretching) is achieved by analyzing the potential energy distribution (PED). For this compound, characteristic vibrational modes are predicted at specific wavenumbers, which can be used to identify the compound and understand its structural features. For instance, the carbonyl (C=O) stretching vibration is expected to appear as a strong band in the IR spectrum, while the nitro group (NO₂) stretches also give rise to characteristic strong absorptions.
UV-Visible Spectral Prediction and Interpretation
The electronic absorption spectrum (UV-Visible) of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the vertical excitation energies and oscillator strengths for electronic transitions from the ground state to various excited states. The predicted maximum absorption wavelengths (λ_max) correspond to these electronic transitions.
For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions. The π → π* transitions typically occur in the aromatic rings and the carbonyl group, while the n → π* transition involves the non-bonding electrons on the carbonyl oxygen. The presence of the nitro group and the chloro substituent can cause a bathochromic (red) shift of these absorption bands compared to unsubstituted benzophenone (B1666685). The interpretation of the predicted spectrum helps in understanding the electronic structure and the nature of the molecular orbitals involved in the transitions.
Thermodynamic Quantities at Varying Temperatures
Statistical thermodynamics, combined with the results of vibrational frequency calculations, allows for the prediction of various thermodynamic properties as a function of temperature. These properties, including heat capacity (C_p), entropy (S), and enthalpy (H), are crucial for understanding the compound's behavior under different thermal conditions.
The calculations are based on the contributions from translational, rotational, vibrational, and electronic motions. By computing these properties over a range of temperatures, it is possible to model the thermal stability and energy of this compound. These theoretical data are valuable for chemical process design and for predicting the outcomes of reactions at various temperatures.
| Thermodynamic Property | Description |
| Heat Capacity (C_p) | The amount of heat required to raise the temperature of the substance by one degree at constant pressure. |
| Entropy (S) | A measure of the randomness or disorder of the molecular system. |
| Enthalpy (H) | A measure of the total energy of the thermodynamic system. |
Advanced Spectroscopic and Crystallographic Characterization in 3 Chloro 4 Nitrobenzophenone Research
X-ray Diffraction and Crystal Structure Elucidation
X-ray diffraction is a cornerstone technique for the precise determination of the three-dimensional atomic arrangement within a crystalline solid. This method is indispensable for elucidating the crystal structure, molecular conformation, and intermolecular interactions of 3-chloro-4'-nitrobenzophenone.
Single Crystal Growth Techniques (e.g., Bridgman Method)
The growth of high-quality single crystals is a prerequisite for accurate X-ray diffraction studies. For benzophenone (B1666685) derivatives like this compound, the Bridgman technique is a widely employed melt growth method. aip.org This technique is favored for its simplicity and effectiveness in producing large, transparent crystals with good optical quality. aip.org In a typical vertical Bridgman setup, the polycrystalline material is melted in an ampoule which is then slowly lowered through a temperature gradient. This controlled cooling facilitates the formation of a single crystal from the melt. aip.orgaip.org The Bridgman method offers advantages over solution growth techniques, such as faster growth rates and the avoidance of solvent inclusions which can compromise the crystal's optical properties. aip.org The relatively small temperature gradient at the solid-liquid interface in the Bridgman technique also helps in minimizing cracking of the grown crystal. aip.org
Determination of Crystal System and Unit Cell Parameters
Once a suitable single crystal of this compound is obtained, single-crystal X-ray diffraction analysis is performed to determine its fundamental crystallographic data. This includes identifying the crystal system, which describes the symmetry of the crystal lattice, and measuring the unit cell parameters (the lengths of the cell edges a, b, and c, and the angles between them α, β, and γ). For instance, a related compound, 4-methyl-4'-nitrobenzophenone (B1619061), was found to crystallize in the triclinic crystal system with a P-1 space group. The unit cell volume for this analog was determined to be 685.96 ų. Such parameters are critical for defining the basic repeating unit of the crystal structure.
Conformational Analysis and Molecular Packing in the Solid State
Detailed analysis of the X-ray diffraction data allows for a thorough conformational analysis of the this compound molecule in the solid state. This includes the determination of bond lengths, bond angles, and dihedral angles, which define the spatial orientation of the different parts of the molecule. A key conformational feature in benzophenones is the dihedral angle between the two phenyl rings. In the case of 4-methyl-4'-nitrobenzophenone, this dihedral angle is 46.6°. The carbonyl group's bond length and angles are also of significant interest.
Furthermore, the analysis reveals how the molecules are arranged in the crystal lattice, a concept known as molecular packing. This is governed by various intermolecular interactions, such as hydrogen bonds and van der Waals forces. In some related structures, like salts of 3-chloro-4-hydroxyphenylacetic acid, hydrogen bonding plays a significant role in forming extended columns and specific motifs within the crystal structure. mdpi.com Understanding the molecular packing is crucial as it influences the material's physical properties, including its melting point and solubility.
High-Resolution Spectroscopic Techniques for Structural Research
Spectroscopic techniques provide complementary information to X-ray diffraction by probing the electronic and vibrational energy levels of the molecule, as well as the chemical environment of specific nuclei.
Advanced Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Assignment
Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify functional groups and elucidate molecular structure by analyzing the interaction of infrared radiation with molecular vibrations. researchgate.netmdpi.comnih.gov The resulting FTIR spectrum is a unique "molecular fingerprint" characterized by absorption bands at specific frequencies corresponding to the vibrational modes of the chemical bonds within the molecule. researchgate.netnih.gov
For this compound, the FTIR spectrum would exhibit characteristic absorption bands for its key functional groups. The stretching vibration of the carbonyl group (C=O) in benzophenones typically appears in the region of 1660 cm⁻¹. The asymmetric stretching of the nitro group (NO₂) is expected around 1520 cm⁻¹. By analyzing the precise positions, shapes, and intensities of these and other bands, a detailed assignment of the vibrational modes can be achieved, providing valuable structural information. researchgate.netmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Purity and Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed structure of organic compounds in solution. msu.edu It provides information on the connectivity of atoms and the chemical environment of nuclei with non-zero spin, such as ¹H and ¹³C. msu.edu
In the context of this compound, NMR spectroscopy is essential for confirming the isomeric purity of a synthesized batch. eurl-pesticides.eudtic.mil The presence of impurities or other isomers would be readily detectable as additional signals in the NMR spectrum. eurl-pesticides.eu The ¹H NMR spectrum would show distinct signals for the aromatic protons on the two different phenyl rings, with their chemical shifts and coupling patterns providing information about their relative positions. Similarly, the ¹³C NMR spectrum would show characteristic resonances for each unique carbon atom in the molecule, including the carbonyl carbon and the carbons attached to the chloro and nitro groups. msu.edu Advanced NMR techniques can further help in the complete structural elucidation of the molecule. researchgate.net
UV-Visible Spectroscopy for Electronic Transitions and Photochemical Studies
UV-Visible spectroscopy is a fundamental tool for investigating the electronic structure and photochemical potential of molecules like this compound. This technique probes the transitions of electrons between different energy levels within the molecule upon absorption of ultraviolet or visible light. ubbcluj.ro The resulting spectrum provides insights into the types of electronic transitions occurring, which are closely linked to the molecule's structure and conjugation. utoronto.ca
For benzophenone derivatives, two primary types of electronic transitions are typically observed: the n → π* and π → π* transitions. The n → π* transition involves the excitation of an electron from a non-bonding orbital (n), often located on the carbonyl oxygen, to an anti-bonding π* orbital. The π → π* transition involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. The extent of conjugation in the molecule significantly influences the energy and, therefore, the wavelength of these absorptions. utoronto.ca
In a comparative study of 4-chloro-3-nitrobenzophenone (B1581017) (an isomer of the title compound) crystals, UV-Visible spectroscopy revealed a cut-off wavelength of around 420-430 nm. springerprofessional.de The analysis of the absorption spectrum helps in determining the optical band gap energy, which was calculated to be approximately 3.025 eV to 3.052 eV for crystals grown by different methods. springerprofessional.de Such data is crucial for evaluating the material's potential in optical applications.
Photochemical studies, often coupled with UV-Vis spectroscopy, investigate the chemical reactions that occur upon light absorption. For instance, the photoreduction of substituted benzophenones can be monitored to determine quantum efficiency. oregonstate.edu The solvent environment can also play a significant role in the observed electronic transitions and photochemical behavior. oregonstate.eduoregonstate.edu
Table 1: UV-Visible Spectroscopic Data for a Related Benzophenone Derivative
| Growth Method | Cut-off Wavelength (nm) | Optical Band Gap (eV) |
|---|---|---|
| Conventional Slow Evaporation | ~420 | 3.025 |
| Sankaranarayanan–Ramasamy (SR) | ~430 | 3.052 |
Data derived from a study on 4-chloro-3-nitrobenzophenone crystals. springerprofessional.de
Crystalline Perfection and Defect Analysis
The performance of crystalline materials in various applications is intrinsically linked to their structural quality. High-resolution X-ray diffraction and chemical etching are powerful techniques for assessing the perfection of crystals and identifying defects that can influence their physical properties.
High-Resolution X-ray Diffraction (HRXRD) is a non-destructive technique that provides detailed information about the crystalline quality of a material. bruker.com By analyzing the shape and width of the diffraction peaks (rocking curves), researchers can quantify parameters such as mosaicity, lattice strain, and the presence of structural defects like dislocations and grain boundaries. springerprofessional.deaps.org
Studies on 4-chloro-3-nitrobenzophenone (4C3N) single crystals have utilized HRXRD to examine their crystalline perfection. aip.orgscience.gov The results from these studies are critical for comparing the quality of crystals grown by different methods, such as the vertical Bridgman technique or the Sankaranarayanan–Ramasamy (SR) method. springerprofessional.deaip.org For example, a comparative study showed that 4C3N crystals grown by the SR method exhibited superior crystalline quality compared to those grown by conventional slow evaporation. springerprofessional.de This is evidenced by sharper and more intense diffraction peaks, indicating a lower density of defects. springerprofessional.de
The precision of HRXRD allows for the detection of very subtle changes in the crystal lattice, which is essential for optimizing crystal growth processes and ensuring the suitability of the material for high-performance optical and electronic devices. bruker.com
Table 2: Crystalline Quality Assessment of 4-chloro-3-nitrobenzophenone (4C3N) Crystals
| Growth Technique | Crystalline Perfection Assessment | Key Findings |
|---|---|---|
| Vertical Bridgman Technique | Examined by HRXRD | Confirmed crystalline perfection of the grown crystal. aip.orgscience.gov |
| Slow Evaporation vs. SR Method | Assessed by HRXRD | SR method yielded crystals with better crystalline perfection and reduced lattice strain. springerprofessional.de |
Chemical etching is a simple yet effective method for revealing crystalline defects and studying the growth mechanisms of crystals. This technique involves treating the crystal surface with a specific solvent or chemical agent that preferentially dissolves the material at defect sites, such as dislocations, grain boundaries, or impurity clusters. The resulting etch pits or patterns on the crystal surface can then be observed using an optical microscope.
The shape and density of these etch pits provide valuable information about the type and distribution of defects within the crystal. This analysis is crucial for understanding how different growth conditions and techniques impact the final crystal quality. By correlating the etch patterns with the crystal's growth history, researchers can gain insights into the fundamental mechanisms of crystal growth, such as spiral growth or layer-by-layer growth. frontiersin.org
While specific studies on the chemical etching of this compound were not found in the provided search results, the principles of this technique are broadly applicable to the characterization of crystalline organic compounds. The information gleaned from such studies complements the data obtained from HRXRD, providing a more complete picture of the crystal's internal structure and perfection.
Research on Derivatives and Analogues of 3 Chloro 4 Nitrobenzophenone
Structure-Reactivity Relationships in Substituted Benzophenones
The reactivity of substituted benzophenones, including 3-chloro-4'-nitrobenzophenone, is intricately linked to the electronic and steric properties of their substituents. The interplay of these factors governs the reaction pathways and selectivity, influencing the ultimate products of a given chemical transformation. Understanding these structure-reactivity relationships is crucial for predicting chemical behavior and designing synthetic routes to novel compounds.
Influence of Halogen and Nitro Substituents on Reaction Pathways and Selectivity
The presence of halogen and nitro groups on the benzophenone (B1666685) scaffold significantly modulates its reactivity. Halogens, such as the chlorine atom in this compound, are deactivating groups due to their strong electron-withdrawing inductive effect, which outweighs their weaker electron-donating resonance effect. libretexts.org This deactivation makes the aromatic rings less susceptible to electrophilic attack. libretexts.orgmsu.edu However, the lone pair electrons on the halogen can stabilize the positive charge in the ortho and para carbocation intermediates that form during electrophilic aromatic substitution, making halogens ortho-para directors. libretexts.orgpressbooks.pub
The nitro group is a potent deactivating group, diminishing the reactivity of the aromatic ring towards electrophilic substitution by a factor of approximately one million compared to unsubstituted benzene (B151609). msu.edu This strong deactivation arises from the partial positive charge on the nitrogen atom, which withdraws electron density from the ring. msu.edumsu.edu Consequently, the nitro group is a meta-director for electrophilic substitution reactions. pressbooks.pub In the case of this compound, the chlorine atom is on one ring and the nitro group is on the other, influencing the reactivity of each ring independently.
In nucleophilic reactions, such as the reduction of the carbonyl group, the electron-withdrawing nature of both the halogen and nitro substituents can enhance the electrophilicity of the carbonyl carbon, potentially increasing the rate of reaction. researchgate.net However, the specific reaction conditions and the nature of the nucleophile play a critical role. For instance, in Grignard reactions, substituent effects can be significant, with electron-withdrawing groups generally favoring addition over reduction. acs.org
The position of the substituent is also critical. For example, a 4-nitrobenzophenone (B109985) undergoes a two-step Reformatsky reaction in high yield, whereas the 2-nitro isomer fails to react under the same conditions, highlighting the influence of steric hindrance and electronic effects dictated by substituent placement. cdnsciencepub.com
Comparative Reactivity Studies of Various Substituted Benzophenone Scaffolds
Comparative studies of differently substituted benzophenones provide valuable insights into their relative reactivities. Electrochemical studies have shown that benzophenones with electron-withdrawing groups have more favorable reduction potentials. researchgate.net A linear relationship has been established between the experimentally measured reduction potentials and the theoretically calculated Lowest Unoccupied Molecular Orbital (LUMO) energies, which can be used to predict the reactivity of other substituted benzophenones. researchgate.net
The photoreduction of benzophenones is also highly dependent on the nature of the ring substituents. Both electron-donating and electron-withdrawing groups can affect the rate of hydrogen atom transfer. core.ac.uk For instance, the introduction of trifluoromethyl groups, which are strongly electron-withdrawing, can significantly alter the Arrhenius parameters of the photoreduction process. core.ac.uk
The solvent can also influence the reactivity of substituted benzophenones. cdnsciencepub.com For example, in Reformatsky reactions, diethyl ether has been found to be a superior solvent to a benzene-toluene mixture for many substituted benzophenones. cdnsciencepub.com
The following table summarizes the effects of different substituents on the reactivity of the benzophenone scaffold based on various studies.
| Substituent Type | Effect on Electrophilic Aromatic Substitution | Effect on Nucleophilic Addition to Carbonyl | Directing Effect (EAS) | Reference(s) |
| Halogens (e.g., -Cl) | Deactivating | Generally enhances reactivity | Ortho, Para | libretexts.orgpressbooks.pub |
| Nitro (-NO2) | Strongly Deactivating | Enhances reactivity | Meta | msu.edupressbooks.pub |
| Alkyl (e.g., -CH3) | Activating | May slightly decrease reactivity | Ortho, Para | msu.edu |
| Alkoxy (e.g., -OCH3) | Strongly Activating | May decrease reactivity | Ortho, Para | msu.eduresearchgate.net |
| Amino (-NH2) | Strongly Activating | May decrease reactivity | Ortho, Para | msu.edu |
Directed Synthesis of Functionalized Derivatives
The functional groups of this compound, namely the chloro and nitro groups, serve as synthetic handles for the preparation of a variety of functionalized derivatives. These transformations allow for the introduction of new functionalities and the construction of more complex molecular architectures.
Preparation of Aminobenzophenone Analogues via Nitro Group Reduction
The reduction of the nitro group to an amino group is a fundamental transformation in the synthesis of aminobenzophenone analogues. This reaction is a key step in the preparation of many biologically active compounds and synthetic intermediates. asianpubs.org For instance, 2-aminobenzophenones are important precursors for the synthesis of various pharmaceuticals. asianpubs.org
Several methods are available for the reduction of nitroarenes. A common approach involves the use of a metal catalyst, such as iron in the presence of an acid like acetic acid. asianpubs.org Other methods include catalytic hydrogenation using palladium on carbon (Pd/C) or the use of reducing agents like tin(II) chloride. orgsyn.org The choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule, such as the carbonyl group or the halogen substituent. For example, the reduction of 2,1-benzisoxazoles using expensive palladium has been reported for the synthesis of 2-aminobenzophenones. quickcompany.in
A process for producing substituted aminobenzophenones involves the reduction of substituted anthranils, which can be prepared from aromatic nitro compounds. quickcompany.in This method utilizes ferric chloride, ammonia (B1221849) solution, and iodine in tetrahydrofuran (B95107) (THF) for the reduction step. quickcompany.in
The synthesis of 4-amino-3-nitrobenzophenone (B196086) has been achieved from 4-chloro-3-nitrobenzophenone (B1581017) by reaction with ammonia. chemicalbook.com This demonstrates a nucleophilic aromatic substitution where the chlorine atom is displaced by an amino group.
Synthesis of Fluorinated, Alkoxy- and Alkyl-Substituted Benzophenone Derivatives
The introduction of fluorine, alkoxy, and alkyl groups into the benzophenone scaffold can significantly alter its physical, chemical, and biological properties. Fluorinated organic molecules, in particular, are of great interest in medicinal chemistry and materials science. nih.gov
Fluorinated Derivatives: The synthesis of fluorinated benzophenones can be achieved through various methods. One approach is the use of deoxyfluorinating reagents to convert hydroxyl groups to fluorine atoms. organic-chemistry.org Another strategy involves the use of fluoroalkyl amino reagents (FARs) for the introduction of fluoroalkyl groups onto aromatic rings. nih.gov The Friedel-Crafts acylation of a fluorinated aromatic compound with a benzoyl chloride derivative is also a common method. For instance, 3-nitro-4-chloro-4'-fluorobenzophenone is a known compound. chemicalbook.com
Alkoxy- and Alkyl-Substituted Derivatives: Alkoxy and alkyl groups can be introduced onto the benzophenone core using several synthetic strategies. The Friedel-Crafts acylation of an alkoxy- or alkyl-substituted benzene with a substituted benzoyl chloride is a widely used method. mdpi.com For example, the reaction of toluene (B28343) with a benzoyl chloride derivative in the presence of a Lewis acid like aluminum chloride yields a tolyl-substituted benzophenone. mdpi.com
The presence of alkoxy substituents can deviate from the linear relationships observed between reduction potentials and LUMO energies in other substituted benzophenones, suggesting a more complex interplay of inductive and resonance effects. researchgate.net The synthesis of benzophenones with alkoxy substituents on the phenyl ring has been reported. researchgate.net
The following table provides examples of synthesized substituted benzophenone derivatives.
| Derivative Type | Example Compound | Synthetic Method | Reference(s) |
| Fluorinated | 3-Nitro-4-chloro-4'-fluorobenzophenone | Friedel-Crafts Acylation | chemicalbook.com |
| Alkoxy | 4-Methoxy-4'-nitrobenzophenone | Not specified | |
| Alkyl | (4-Nitrophenyl)(p-tolyl)methanone | Friedel-Crafts Acylation | mdpi.com |
| Amino | 4-Amino-3-nitrobenzophenone | Nucleophilic Aromatic Substitution | chemicalbook.com |
Formation of Poly-Nitrated Benzophenone Compounds
The introduction of multiple nitro groups onto the benzophenone framework leads to the formation of poly-nitrated compounds. These compounds are of interest due to their energetic properties and as synthetic precursors. The nitration of benzophenone itself can proceed smoothly to yield nitrated products. ethz.ch
The synthesis of poly-nitrated compounds can be achieved by the nitration of a mono- or di-nitro substituted benzophenone. The directing effects of the existing nitro groups and any other substituents on the rings will determine the position of the incoming nitro groups. As the nitro group is a meta-director, further nitration of a nitro-substituted ring will occur at the meta position relative to the existing nitro group. pressbooks.pub
A general method for the formation of polynitro compounds involves the reaction of a mononitro compound with nitrite (B80452) ions in the presence of silver or mercuric ions. google.com This process can convert a mononitro compound into a dinitro compound. google.com While specific examples for this compound are not detailed, this general methodology could potentially be applied to introduce additional nitro groups. The presence of multiple electron-withdrawing nitro groups would significantly deactivate the aromatic rings towards further electrophilic substitution. msu.edu
Exploration of Chemical Probes and Specialized Ligands
The unique electronic and structural characteristics of this compound position it as a valuable scaffold in the development of specialized chemical tools for biochemical and coordination chemistry research. Its benzophenone core offers inherent photoreactive properties, while the nitro and chloro substituents provide avenues for further chemical modification, enabling the design of targeted probes and complex ligands.
Development as Probes in Biochemical Studies
While direct studies detailing the use of this compound as a biochemical probe are not extensively documented, the broader class of benzophenone derivatives is widely employed in photoaffinity labeling. nih.govmdpi.comenamine.net This technique is instrumental in identifying and characterizing protein-ligand and protein-protein interactions. nih.govresearchgate.net
The utility of benzophenones as photoaffinity labels stems from the ability of the benzophenone carbonyl group to, upon excitation with UV light (typically around 350-365 nm), form a highly reactive triplet-state diradical. mdpi.comresearchgate.net This excited state can abstract a hydrogen atom from a nearby amino acid residue within a protein's binding site, leading to the formation of a stable, covalent bond between the probe and the target protein. researchgate.net This covalent linkage allows for the subsequent identification and characterization of the labeled protein or binding site.
Bifunctional benzophenone-based probes have been developed that incorporate additional functionalities, such as a radioactive tracer for detection or a biotin (B1667282) group for affinity purification of the labeled protein-probe complex. nih.gov The synthesis of such probes can be achieved through various chemical strategies, including diazotization reactions and solid-phase synthesis, highlighting the versatility of the benzophenone scaffold. nih.gov For instance, benzophenone-containing probes have been successfully used to label the active site of enzymes like chymotrypsin (B1334515) with high efficiency. researchgate.net
Given these precedents, this compound represents a promising starting material for the creation of novel photoaffinity probes. The nitro group could be utilized for further functionalization or, alternatively, reduced to an amino group to attach linkers or reporter tags. The chloro substituent also offers a site for chemical modification, allowing for the fine-tuning of the probe's properties.
Application in Schiff-Base Ligand Synthesis
The application of this compound in the synthesis of Schiff-base ligands first requires the chemical reduction of the nitro group to a primary amine, yielding an aminobenzophenone derivative. This transformation is a critical step, as the resulting amino group is essential for the condensation reaction with an aldehyde or ketone that forms the characteristic imine (or azomethine, -C=N-) bond of a Schiff base.
Several methods are available for the reduction of nitroarenes to their corresponding anilines. A notable example is the chemoselective reduction of p-nitrobenzophenone to p-aminobenzophenone using zinc dust and ammonium (B1175870) chloride in an aqueous micellar solution, which proceeds cleanly at room temperature without affecting the carbonyl group. nih.gov Other methods include the use of iron powder in acetic acid or catalytic hydrogenation. tubitak.gov.tr
Once the aminobenzophenone derivative is obtained, it can be reacted with a variety of carbonyl compounds to synthesize a diverse range of Schiff bases. These ligands are of significant interest in coordination chemistry due to their ability to form stable complexes with a wide array of metal ions. ajpojournals.orgjchemlett.com The coordination typically occurs through the nitrogen atom of the imine group and, often, another donor atom such as a phenolic oxygen, forming a chelate ring that enhances the stability of the metal complex. jchemlett.com
For example, Schiff bases derived from aminobenzophenone and other carbonyl compounds like nitrobenzaldehyde and ethylenediamine (B42938) have been synthesized and subsequently used to form complexes with transition metals such as Ni(II), Co(II), and Mn(II). ajpojournals.orgresearchgate.netajpojournals.org The resulting metal complexes often exhibit distinct geometries, such as octahedral or tetrahedral, depending on the coordination environment of the metal ion. ajpojournals.orgresearchgate.net
The synthesis and characterization of these Schiff bases and their metal complexes are well-documented. The formation of the Schiff base is typically confirmed by spectroscopic methods such as FT-IR, which shows the appearance of a characteristic C=N stretching vibration, and NMR spectroscopy. ajpojournals.orgjchemlett.com
Below are examples of Schiff bases and their metal complexes derived from aminobenzophenone analogues, illustrating the potential synthetic pathways starting from this compound following its reduction.
Table 1: Examples of Synthesized Schiff Base Metal Complexes from Aminobenzophenone Derivatives
| Precursors | Metal Ion | Final Complex Geometry | Reference |
| Ethylenediamine, Nitrobenzaldehyde, Aminobenzophenone | Ni(II), Co(II) | Octahedral | ajpojournals.orgresearchgate.net |
| Ethylenediamine, Nitrobenzaldehyde, Aminobenzophenone | Mn(II) | Tetrahedral | ajpojournals.orgresearchgate.net |
| Benzophenone, 2-Aminophenol | Ni(II) | Square Planar | jchemlett.com |
| Substituted Benzophenone, Aniline | Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | Not specified | jchemlett.com |
These examples underscore the versatility of aminobenzophenone derivatives as precursors for multidentate ligands capable of coordinating with various metal centers, leading to complexes with diverse structural and potentially functional properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
